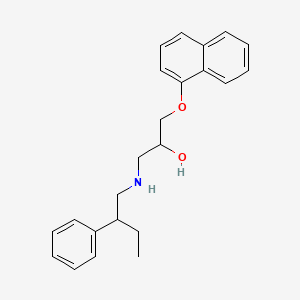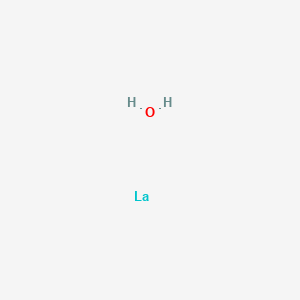
Lanthanhydrat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanhydrat is a compound that belongs to the lanthanide series of elements. Lanthanides are known for their unique properties, including their ability to form various oxidation states and their significant role in various industrial applications. This compound, specifically, is a hydrated form of lanthanum, which is a soft, silvery-white metal that is highly reactive.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanhydrat can be synthesized through several methods, including the reaction of lanthanum oxide with water. The reaction typically involves dissolving lanthanum oxide in water under controlled conditions to form this compound. The reaction can be represented as: [ \text{La}_2\text{O}_3 + 3\text{H}_2\text{O} \rightarrow 2\text{La(OH)}_3 ]
Industrial Production Methods: In industrial settings, this compound is often produced by extracting lanthanum from its ores, such as bastnäsite and monazite. The extraction process involves several steps, including crushing the ore, separating the lanthanum-containing minerals, and then reacting them with water to form this compound .
Chemical Reactions Analysis
Types of Reactions: Lanthanhydrat undergoes various chemical reactions, including:
Oxidation: this compound can oxidize rapidly in moist air.
Reduction: It can be reduced to lanthanum metal under specific conditions.
Substitution: this compound can participate in substitution reactions with other compounds.
Common Reagents and Conditions:
Oxidation: Exposure to moist air.
Reduction: High-temperature conditions with reducing agents.
Substitution: Reacting with halogens upon heating.
Major Products Formed:
Oxidation: Lanthanum oxide.
Reduction: Lanthanum metal.
Substitution: Lanthanum halides.
Scientific Research Applications
Lanthanhydrat has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in biological assays and imaging techniques.
Medicine: Investigated for its potential use in treating certain medical conditions.
Industry: Utilized in the production of optical materials, electronics, and other high-tech applications.
Mechanism of Action
The mechanism of action of lanthanhydrat involves its ability to form complexes with other molecules. For example, in medical applications, this compound can bind to phosphate ions, reducing their absorption in the gastrointestinal tract. This mechanism is particularly useful in treating conditions like hyperphosphatemia .
Comparison with Similar Compounds
Lanthanhydrat is similar to other lanthanide compounds, such as cerium hydrat and neodymium hydrat. it is unique in its specific reactivity and applications. For instance:
Cerium Hydrat: Known for its use in catalytic converters.
Neodymium Hydrat: Widely used in the production of strong permanent magnets.
This compound stands out due to its specific properties and the breadth of its applications across various fields.
Properties
CAS No. |
36670-42-5 |
|---|---|
Molecular Formula |
H2LaO |
Molecular Weight |
156.921 g/mol |
IUPAC Name |
lanthanum;hydrate |
InChI |
InChI=1S/La.H2O/h;1H2 |
InChI Key |
RLDBHKUGRPXFBF-UHFFFAOYSA-N |
Canonical SMILES |
O.[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



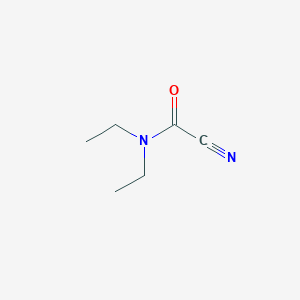
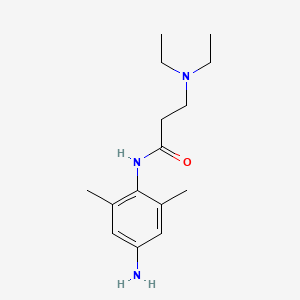
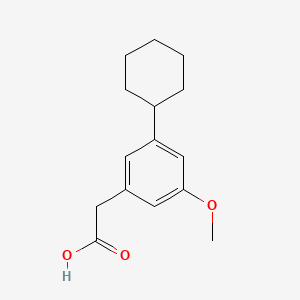
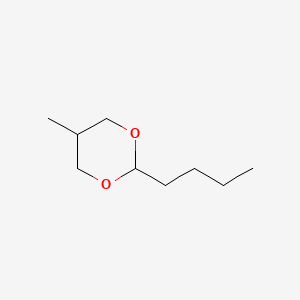


![6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14668356.png)
![3-Nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14668359.png)

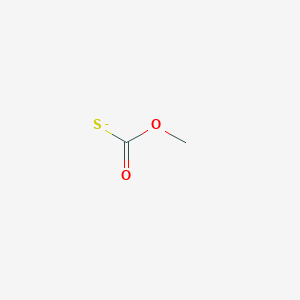
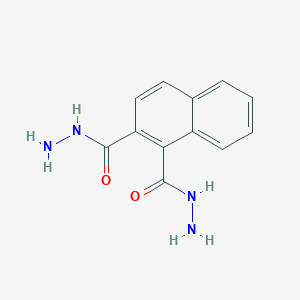
![4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one](/img/structure/B14668383.png)
